molecular formula C21H22N2O5 B2655534 methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1421457-89-7

methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2655534
CAS No.: 1421457-89-7
M. Wt: 382.416
InChI Key: LDLZYYQWXDNGTI-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]carbamoyl}formamido)benzoate is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactions and Molecular Structure

  • Research into oxidation reactions of azines has led to the synthesis of compounds with a similar naphthalene structure. These compounds are of interest due to their potential applications in material science and organic synthesis (Malkova et al., 2014).

Synthesis of Heterocyclic Compounds

  • The synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles from related naphthalene derivatives demonstrates the versatility of naphthalene compounds in synthesizing heterocyclic structures, important in pharmaceuticals and agrochemicals (Yi et al., 2005).

Cardiovascular Agent Research

  • Naphthalene derivatives have been synthesized as part of a search for cardiovascular agents, highlighting the potential of these compounds in developing new therapeutics (Miyake et al., 1983).

Anticancer Activity through Cell Autophagy

  • Dihydroxy-naphthalene derivatives have shown anticancer activity by regulating cell autophagy, indicating the potential of structurally similar compounds in cancer treatment (Yang et al., 2019).

Photopolymerization Applications

  • Alkoxyamine compounds, with potential structural similarities, have been proposed as photoiniters for photopolymerization, relevant in material sciences for creating polymers with specific properties (Guillaneuf et al., 2010).

Cytoprotective Effects

  • Compounds derived from dihydronaphthalenones have demonstrated cytoprotective effects against oxidative damage, suggesting their potential use in developing therapies for oxidative stress-related diseases (Kil et al., 2018).

Properties

IUPAC Name

methyl 4-[[2-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-28-20(26)15-6-8-17(9-7-15)23-19(25)18(24)22-13-21(27)11-10-14-4-2-3-5-16(14)12-21/h2-9,27H,10-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZYYQWXDNGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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